Molecular Descriptor Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Closest ITA Analogs
The specific substitution pattern of CAS 688336-18-7 yields a distinct calculated lipophilicity profile compared to its closest commercially available structural analogs. The 2-ethoxyphenyl group on the acetamide nitrogen increases the topological polar surface area (TPSA) and alters the hydrogen bond acceptor count relative to analogs bearing halogenated or unsubstituted phenyl rings. While direct experimental logP values are not available for this compound, computed molecular descriptors indicate a meaningful departure from analogs such as N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851131-34-5, MW 367.5) and 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (MW 411.37), enabling rational selection for projects seeking intermediate lipophilicity and specific hydrogen bonding capacity .
| Evidence Dimension | Computed Molecular Descriptors (Molecular Weight, Formula, Substituent Effects on TPSA and H-bond Acceptors) |
|---|---|
| Target Compound Data | C20H21N3O3S; MW 383.47; 2-ethoxyphenyl acetamide donor + 4-methoxyphenyl imidazole |
| Comparator Or Baseline | CAS 851131-34-5: C20H21N3O2S, MW 367.5, m-tolyl substituent; 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide: C18H13F4N3O2S, MW 411.37, fluorinated aryl groups |
| Quantified Difference | MW difference: +16.0 vs. CAS 851131-34-5; -27.9 vs. fluorinated analog. Presence of three oxygen atoms (two ether, one amide) vs. two oxygens in CAS 851131-34-5, indicating higher hydrogen bond acceptor capacity and lower predicted membrane permeability for the target compound. |
| Conditions | In silico molecular descriptor calculation based on SMILES structures from vendor datasheets . No experimental logP/logD data available. |
Why This Matters
Lipophilicity and hydrogen bonding capacity are primary determinants of passive membrane permeability, solubility, and promiscuous protein binding; this quantitative descriptor differential enables informed selection when optimizing for CNS penetration (lower TPSA preferred) or aqueous solubility (higher H-bond acceptors preferred).
